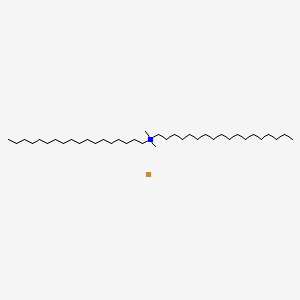

Dimethyldioctadecylammonium bromide

Descripción

Propiedades

IUPAC Name |

dimethyl(dioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLWZOIUBRXAQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14357-21-2 (Parent) | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884005 | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3700-67-2 | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3700-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL DIMETHYL AMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5T47R065A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyldioctadecylammonium Bromide (DDAB)

Introduction

Dimethyldioctadecylammonium (B77308) bromide (DDAB), also known as dioctadecyldimethylammonium bromide (DODAB), is a synthetic, double-chained quaternary ammonium (B1175870) salt.[1][2] Structurally, it possesses a positively charged quaternary ammonium head group and two long, saturated C18 alkyl (octadecyl) chains, which impart lipophilic characteristics.[3][4][5] This amphipathic nature makes DDAB a versatile cationic surfactant with significant applications in research and pharmaceutical development.[4][5] It is widely utilized for its ability to form stable vesicles and liposomes, acting as a non-viral vector for drug and gene delivery.[3][6][7] Furthermore, DDAB is a well-documented immunological adjuvant, enhancing both cellular and humoral immune responses to antigens.[2][8][9] This guide provides a comprehensive overview of the core chemical properties of DDAB, detailed experimental protocols, and its mechanism of action in biological systems, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

DDAB is typically a white to off-white granular powder or solid.[8][10][11] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][10][12]

Quantitative Data Summary

The fundamental chemical and physical properties of Dimethyldioctadecylammonium Bromide are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| Preferred IUPAC Name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium bromide | [1] |

| Synonyms | Dioctadecyldimethylammonium bromide (DODAB), Distearyldimethylammonium bromide | [10][11] |

| CAS Number | 3700-67-2 | [10] |

| EC Number | 223-037-6 | [10] |

| Molecular Formula | C38H80BrN | [11] |

| Molecular Weight | 630.95 g/mol | [10] |

| Linear Formula | [CH3(CH2)17]2N(Br)(CH3)2 |

Table 1: Chemical Identifiers for this compound.

| Property | Value | Reference |

| Appearance | White granular powder | [8][10] |

| Melting Point | 151.0°C to 160.0°C | [13][14] |

| Density | 1.047 g/mL | [10][13] |

| XLogP3 | 10.58980 | [10] |

| Chain Melting (Main) Transition (Tm) | 42.7–45 °C | [1] |

| Pre-transition Temperature | 35–36 °C | [1] |

| Post-transition Temperature | 52.2 °C | [1] |

Table 2: Physical and Chemical Properties of this compound.

| Solvent | Solubility | Reference |

| Water | Slightly soluble / Insoluble (< 0.1 mg/mL) | [5] |

| Ethanol (B145695) | Soluble (100 mg/mL with heat) | [3] |

| DMSO | 2 mg/mL (with sonication) | [5] |

| Acetonitrile | Soluble | [13] |

| Methanol | Soluble | [13] |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Chloroform | Slightly Soluble | [2] |

Table 3: Solubility Profile of this compound.

Surfactant and Vesicular Properties

As a double-chained cationic surfactant, DDAB self-assembles in aqueous solutions to form various aggregate structures, most notably vesicles and liposomes.[1][6] This behavior is fundamental to its applications in delivery systems.

Vesicle Formation

DDAB readily forms unilamellar vesicles (ULVs) in water, particularly when processed above its chain melting transition temperature (Tm) of approximately 43°C.[1] This transition corresponds to the alkyl chains shifting from a solid-like gel state to a more fluid liquid-crystalline state.[1] A critical concentration of 10 mM DDAB has been noted, below which dispersions consist of large, polydispersed ULVs.[1] Above this concentration, the dispersions are mainly composed of ULVs coexisting with lamellar fragments, forming a network structure.[1]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key characteristic of surfactants, defining the concentration at which micelle formation begins.[15] While the precise CMC for DDAB is not consistently reported across sources, it is understood to be very low due to its double-chain structure, which favors the formation of bilayers (vesicles) over spherical micelles.[16] The formation of vesicles is a cooperative process that allows for the encapsulation of hydrophilic molecules in the aqueous core and the intercalation of hydrophobic molecules within the lipid bilayer.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and application of DDAB-based systems. The following section outlines key experimental protocols.

Protocol 1: Preparation of DDAB Liposomes (Aqueous Heat Method)

This method is valued for its simplicity in forming DDAB cationic vesicles.[1][17]

Methodology:

-

Suspend DDAB powder in sterile distilled water to the desired concentration (e.g., 2.5–5 mg/mL).[17]

-

Heat the suspension to a temperature above the main phase transition temperature, typically 80°C, for 20 minutes with continuous stirring.[1][17] This process transforms the lipid from a crystalline state to a liquid-crystalline state, facilitating vesicle formation upon cooling.

-

For antigen or drug incorporation, the active molecule is mixed with the pre-formed DDAB liposomes and incubated at room temperature for 1 hour with intermittent mixing to allow for adsorption or encapsulation.[17]

-

To separate unincorporated material, the mixture can be subjected to ultracentrifugation at 100,000 x g for 1 hour.[17]

Diagram 1: Workflow for DDAB liposome (B1194612) preparation via the aqueous heat method.

Protocol 2: Preparation of DDAB Liposomes (Ethanol Injection/Pressure Extrusion)

This method offers a relatively inexpensive and straightforward alternative for preparing cationic liposomes.[7]

Methodology:

-

Dissolve DDAB and any helper lipids (e.g., DOPE, PtdChol) in ethanol.

-

Rapidly inject the ethanolic lipid solution into an aqueous buffer with vigorous stirring. This causes the lipids to precipitate out of the solution and self-assemble into liposomes.

-

Subject the resulting liposome suspension to pressure extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce vesicles with a more uniform size distribution.

-

Remove the residual ethanol from the preparation, typically via dialysis or diafiltration.

Protocol 3: Purification of DDAB by Recrystallization

This protocol is a standard method for purifying crude DDAB.[2]

Methodology:

-

Crystallize the crude DDAB from acetone.

-

Further purify the resulting solid by recrystallizing from methanol.[2]

-

An alternative method involves chromatography on alumina, washing with benzene, and eluting with acetone. The eluate is then evaporated, and the solid is crystallized from acetonitrile.[2]

Applications in Drug and Vaccine Development

DDAB's unique properties make it a valuable tool in pharmaceutics, primarily as a delivery vehicle and an immunological adjuvant.

Drug and Gene Delivery

The cationic nature of DDAB liposomes allows them to efficiently complex with negatively charged nucleic acids (DNA and RNA) to form "lipoplexes".[3][7] These complexes protect the genetic material from degradation and facilitate its entry into cells via endocytosis, making DDAB a key component in non-viral gene transfection systems.[3][18] The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can further enhance transfection efficiency.[7][19]

Immunological Adjuvant

DDAB is a potent adjuvant that primarily induces cell-mediated immunity.[8][17] Its mechanism of action involves several key steps:

-

Depot Effect: DDAB-based liposomes form a depot at the injection site, slowly releasing the antigen and increasing its exposure time to the immune system.[20][21]

-

Targeting Antigen-Presenting Cells (APCs): The positive charge of the liposomes facilitates interaction with and targeting of negatively charged cell membranes, particularly those of APCs like dendritic cells.[17]

-

Enhanced Antigen Uptake and Presentation: This targeted delivery leads to a significant enhancement of antigen uptake by APCs, which subsequently process and present the antigen to T cells more efficiently, initiating a robust and specific immune response.[17]

Diagram 2: Logical flow of DDAB's proposed mechanism as a vaccine adjuvant.

Safety and Handling

DDAB is classified as an irritant, causing skin and serious eye irritation.[10][22] It may also cause respiratory irritation.[12][22] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[12] Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[12] While DDAB is widely used in preclinical research, its potential for toxicity must be considered, as high concentrations can be cytotoxic.[7][23]

Conclusion

This compound is a cationic surfactant of significant interest to the pharmaceutical and biotechnology sectors. Its well-defined chemical and physical properties, particularly its ability to self-assemble into liposomes, make it an excellent candidate for advanced drug delivery and vaccine formulation. The capacity to form stable complexes with nucleic acids and to act as a potent immunological adjuvant underscores its versatility. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is essential for harnessing its full potential in the development of novel therapeutics and vaccines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 3700-67-2 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bluetigerscientific.com [bluetigerscientific.com]

- 7. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C38H80BrN | CID 77293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. polysciences.com [polysciences.com]

- 10. echemi.com [echemi.com]

- 11. CAS 3700-67-2: this compound [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 16. Surfactant - Wikipedia [en.wikipedia.org]

- 17. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. caymanchem.com [caymanchem.com]

- 21. researchgate.net [researchgate.net]

- 22. szabo-scandic.com [szabo-scandic.com]

- 23. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly of Dioctadecyldimethylammonium Bromide (DODAB) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly behavior of dioctadecyldimethylammonium bromide (DODAB) in aqueous solutions. DODAB, a synthetic, double-chained cationic lipid, is a subject of intense research due to its ability to form various supramolecular structures, such as vesicles and bilayer fragments, which have significant applications in drug delivery, gene therapy, and as antimicrobial agents. This document details the mechanisms of self-assembly, the resultant structures, and the experimental methodologies used for their characterization, with a focus on quantitative data and practical protocols.

Core Concepts of DODAB Self-Assembly

DODAB is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium (B1175870) head group and two hydrophobic octadecyl chains.[1] This dual nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules. Unlike single-chain surfactants that typically form micelles, the double-chain structure of DODAB favors the formation of bilayer structures.[2] The critical micelle concentration (CMC) for DODAB is consequently extremely low, and it predominantly assembles into vesicles and other lamellar phases.

The self-assembly process is primarily governed by a combination of forces:

-

Hydrophobic Effect: The primary driving force, causing the hydrocarbon tails to aggregate and exclude water molecules.

-

Van der Waals Interactions: Attractive forces between the long alkyl chains that stabilize the packed structure.

-

Electrostatic Interactions: Repulsive forces between the positively charged quaternary ammonium head groups, which influence the curvature and stability of the assemblies.

-

Hydration Forces: The interaction of the hydrophilic head groups with surrounding water molecules.

The interplay of these forces, influenced by external factors such as temperature and concentration, dictates the final morphology and phase behavior of the DODAB assemblies.

Quantitative Data on DODAB Assemblies

The physical properties of DODAB assemblies are critical for their application and can be tailored by controlling the preparation conditions. The following tables summarize key quantitative data from the literature.

Table 1: Vesicle Size and Zeta Potential of DODAB Assemblies

| DODAB Concentration | Preparation Method | Medium | Temperature (°C) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference(s) |

| 1 mM | Sonication (Bilayer Fragments) | 1 mM NaCl, pH 6.3 | Not Specified | < 100 | Not Specified | [3] |

| 1 mM | Extrusion | 10 mM HEPES, pH 7.4 | 20 | ~115 ± 5 | +50 ± 2 | [4][5] |

| 2 mM | Vortexing of lipid film | 5 mM HEPES | >70 | ~400 | Not Specified | [6] |

| 0.1 mM (with 0.005 mg/mL 18 kDa-hsp) | Sonication (Bilayer Fragments) | 1 mM NaCl, pH 6.3 | Not Specified | Not Specified | +35.1 ± 1.5 | [3] |

| 1 mM (with increasing ODN concentration) | Extrusion | 10 mM HEPES, pH 7.4 | 20 | Increases to ~420 | Decreases to | [4][5] |

| 50% DODAB in DPPC | Vortexing of lipid film | 1, 50, or 150 mM NaCl | Not Specified | Decreases with %DODAB | Remains constant with %DODAB | [6][7] |

Table 2: Thermotropic Phase Behavior of DODAB Assemblies

| DODAB Concentration | Preparation Method | Phase Transition | Transition Temperature (Tm) (°C) | Notes | Reference(s) |

| Up to 120 mM | Not Specified | Subgel (SG) -> Gel -> Liquid Crystalline (LC) | Multiple transitions | Below 1 mM, dominated by unilamellar vesicles (ULVs). 1-65 mM, ULVs and multilamellar structures (MLSs) coexist. Above 65 mM, MLSs are preferred. | |

| 1.0 mM | Neat DODAB | Gel -> Liquid-crystalline | ~43 | - | [6] |

| 2 mM | Hydrated lipid film | Gel -> Liquid-crystalline | ~47 | Narrow, cooperative transition in HEPES buffer. | [8] |

| 10 mg/mL | Not Specified | Not Specified | Multiple transitions | Shows pre- and post-transition peaks that can be affected by sonication. | [9] |

| 50% DODAB in DPPC | Vortexing of lipid film | Main phase transition | Maximum Tm at 50% DODAB | Nonmonotonic phase behavior with increasing DODAB percentage. | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of DODAB assemblies.

Preparation of DODAB Vesicles by Thin-Film Hydration

This is a common and straightforward method for producing multilamellar vesicles (MLVs), which can then be processed further to form unilamellar vesicles.[10][11]

Materials:

-

Dioctadecyldimethylammonium bromide (DODAB) powder

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer)

-

Water bath sonicator or extruder (optional, for size reduction)

Procedure:

-

Dissolution: Dissolve a known amount of DODAB in the organic solvent in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, dry film of DODAB on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for several hours.[1][12]

-

Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of DODAB (typically > 45 °C) to ensure the lipid is in a fluid state, which facilitates hydration and vesicle formation.[8]

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film into the aqueous phase, leading to the spontaneous formation of MLVs.[6]

-

Sizing (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[10]

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the DODAB vesicles in suspension.[13][14]

Procedure:

-

Sample Preparation: Dilute the DODAB vesicle suspension with the same buffer used for hydration to an appropriate concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL). The sample should be free of dust and other large aggregates, which can be removed by filtration through a suitable syringe filter (e.g., 0.22 µm).

-

Instrument Setup: Set the measurement parameters on the DLS instrument, including the temperature, solvent viscosity and refractive index, and scattering angle (commonly 90° or 173°).

-

Equilibration: Allow the sample to equilibrate to the set temperature within the instrument before starting the measurement.

-

Measurement: Perform the DLS measurement. The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations, which is then used to calculate the particle size distribution.

-

Data Analysis: Analyze the size distribution data to obtain the average hydrodynamic diameter (z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Characterization by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the DODAB vesicles and is a key indicator of their colloidal stability.[5]

Procedure:

-

Sample Preparation: Prepare the sample in the same way as for DLS, ensuring it is diluted in the appropriate buffer.

-

Instrument Setup: Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities. Input the solvent parameters (viscosity, dielectric constant) and set the desired temperature.

-

Measurement: The instrument applies an electric field across the sample, causing the charged vesicles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

-

Data Analysis: The resulting zeta potential value will be positive for cationic DODAB vesicles. Values greater than +30 mV or less than -30 mV are generally indicative of good colloidal stability due to strong electrostatic repulsion between particles.[5]

Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of DODAB vesicles in their hydrated state.[15][16][17][18][19]

Procedure:

-

Grid Preparation: Apply a small volume (typically 3-5 µL) of the DODAB vesicle suspension to a TEM grid (e.g., a carbon-coated copper grid).

-

Blotting and Plunging: Blot the grid with filter paper to create a thin film of the suspension across the grid holes. Immediately plunge the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to rapidly vitrify the sample, preserving the vesicle structure.

-

Imaging: Transfer the vitrified grid to a cryo-TEM holder and image under cryogenic conditions. The resulting images will show the size, shape, and lamellarity (unilamellar vs. multilamellar) of the DODAB vesicles.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic phase behavior of DODAB bilayers, providing information on the gel-to-liquid crystalline phase transition temperature (Tm) and the associated enthalpy change (ΔH).[8][20]

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the concentrated DODAB vesicle suspension into a DSC sample pan. Seal the pan hermetically to prevent solvent evaporation during the measurement. Prepare a reference pan containing the same amount of buffer.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Set the desired temperature program, which typically involves heating and cooling cycles at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition of DODAB.

-

Measurement: Run the temperature program. The DSC will measure the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram will show endothermic peaks during heating (and exothermic peaks during cooling) corresponding to phase transitions. The peak maximum of the main transition is taken as the Tm, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Visualizations

The following diagrams illustrate key aspects of DODAB self-assembly and characterization.

References

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DODAB-ODN lipoplex structure is highly dependent on ODN concentration: A multitechnique experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of DODAB/DPPC vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fig.if.usp.br [fig.if.usp.br]

- 9. DODAB and DODAC bilayer-like aggregates in the micromolar surfactant concentration domain: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 12. Kamat Lab Thin Film Hydration Protocol [protocols.io]

- 13. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. FY2016 Regulatory Science Report: Nanotechnology: Physiochemical Characterization of Nano-Sized Drug Products | FDA [fda.gov]

- 18. Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Bleb Blog: A Deep Dive with Cryo-TEM [nanoimagingservices.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyldioctadecylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB), also known as DODAB, is a synthetic, double-chained cationic surfactant with significant applications in research and pharmaceutical development.[1] Its amphipathic nature, characterized by a hydrophilic quaternary ammonium (B1175870) head group and two long hydrophobic octadecyl tails, enables it to self-assemble in aqueous solutions to form structures like micelles and vesicles.[1] This property is central to its use as a component in liposomal drug delivery systems, a gene transfection agent, and a potent immunological adjuvant in vaccine formulations.[2] A key parameter governing the self-assembly of DDAB is its critical micelle concentration (CMC), the concentration at which monomeric surfactant molecules begin to form micelles. Understanding the CMC of DDAB is crucial for optimizing its formulation and application in various advanced scientific fields.

This technical guide provides a comprehensive overview of the CMC of DDAB, including quantitative data, detailed experimental protocols for its determination, and insights into its mechanism of action as a vaccine adjuvant.

Quantitative Data: Critical Micelle Concentration of Dialkylammonium Bromide Surfactants

The critical micelle concentration of surfactants is influenced by several factors, including temperature, the presence of electrolytes, and the length of the alkyl chains. While specific CMC data for this compound (DDAB) is not extensively tabulated in readily available literature, data for a close structural analog, dodecyldimethylethylammonium bromide (C12DEABr), provides valuable insights into the expected behavior of such cationic surfactants.

| Surfactant | Temperature (°C) | Temperature (K) | CMC (mol/L) | Method | Reference |

| Dodecyldimethylethylammonium Bromide (C12DEABr) | 15 | 288.15 | 0.0155 | Conductivity | [3] |

| 20 | 293.15 | 0.0152 | Conductivity | [3] | |

| 25 | 298.15 | 0.0150 | Conductivity | [3] | |

| 30 | 303.15 | 0.0149 | Conductivity | [3] | |

| 35 | 308.15 | 0.0151 | Conductivity | [3] | |

| 40 | 313.15 | 0.0154 | Conductivity | [3] |

Note: The relationship between temperature and CMC for ionic surfactants often exhibits a U-shaped curve, with the CMC decreasing to a minimum value before increasing again with temperature.[4][5] The addition of electrolytes generally leads to a decrease in the CMC of ionic surfactants.[5]

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization of surfactants. Several methods are commonly employed, each relying on the principle that a distinct change in a physicochemical property of the surfactant solution occurs at the CMC.

Conductivity Measurement

This method is particularly suitable for ionic surfactants like DDAB. It is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as DDAB exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions. The CMC is determined from the break point in the plot of conductivity versus concentration.[6][7][8]

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DDAB in deionized water (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of DDAB solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should span the expected CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each DDAB solution at a constant, controlled temperature.

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the concentration of DDAB.

-

The plot will show two linear regions with different slopes.

-

The CMC is the concentration at which the two lines intersect.

-

Surface Tension Measurement

The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the excess surfactant molecules form micelles in the bulk of the solution rather than accumulating at the air-water interface.[9]

Protocol:

-

Solution Preparation: Prepare a series of DDAB solutions of varying concentrations in deionized water.

-

Surface Tensiometer Setup:

-

Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Ensure the platinum ring or plate is meticulously cleaned before each measurement, typically by rinsing with a solvent and then flaming to red heat.[10]

-

-

Measurement:

-

Measure the surface tension of each DDAB solution at a constant temperature.

-

Allow sufficient time for the surface tension to equilibrate before taking a reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).

-

The plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is the concentration at the intersection of the two linear portions of the curve.

-

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescent properties in polar (aqueous) and non-polar (micellar core) environments. When micelles form, the hydrophobic probe partitions into the non-polar interior of the micelles, leading to a change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of specific vibronic bands).[11][12]

Protocol:

-

Probe and Surfactant Solutions:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene (B120774) in a suitable solvent like acetone).

-

Prepare a series of DDAB solutions in deionized water.

-

-

Sample Preparation:

-

To each DDAB solution, add a small, constant amount of the fluorescent probe stock solution. The final concentration of the probe should be very low to avoid self-quenching.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each sample at a constant temperature. For pyrene, the excitation wavelength is typically around 335 nm.

-

-

Data Analysis:

-

From the emission spectra, determine a parameter that is sensitive to the probe's environment. For pyrene, the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is commonly used.

-

Plot the I1/I3 ratio against the logarithm of the DDAB concentration.

-

A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.

-

Mechanism of Action: DDAB as a Vaccine Adjuvant

DDAB is a well-established adjuvant that enhances the immune response to co-administered antigens. Its mechanism of action is multifaceted and is primarily attributed to its cationic nature and its ability to form particulate structures.

The proposed signaling pathway for DDAB's adjuvant activity involves several key steps:

-

Antigen Association and Depot Formation: The positively charged DDAB vesicles electrostatically interact with negatively charged antigens, forming a complex. This complex can form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.

-

Enhanced Antigen Uptake: The particulate nature of the DDAB-antigen complex promotes uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.

-

Inflammasome Activation: There is evidence to suggest that cationic liposomes like those formed by DDAB can activate the NLRP3 inflammasome.[13][14][15] This activation is thought to be triggered by lysosomal destabilization following phagocytosis of the DDAB-antigen complex. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1.

-

Cytokine Secretion: Active caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms (IL-1β and IL-18). These pro-inflammatory cytokines play a crucial role in the recruitment and activation of other immune cells.

-

Adaptive Immune Response: The enhanced antigen presentation by APCs, coupled with the inflammatory microenvironment created by cytokine secretion, leads to a robust activation of T cells and B cells, resulting in a stronger and more durable antigen-specific adaptive immune response.

While the involvement of Toll-like receptors (TLRs) has been suggested for some cationic adjuvants, the direct interaction of DDAB with TLRs is less clearly defined. However, the downstream effects of DDAB-induced inflammation may indirectly lead to the activation of TLR signaling pathways.[16][17][18][19][20]

Conclusion

This compound is a versatile cationic surfactant with important applications in drug delivery and vaccinology. Its functionality is intrinsically linked to its ability to self-assemble, a process governed by its critical micelle concentration. The determination of the CMC through methods such as conductivity, surface tension, and fluorescence spectroscopy is essential for the rational design and optimization of DDAB-based formulations. Furthermore, a deeper understanding of its mechanism of action as an adjuvant, including the activation of the NLRP3 inflammasome, will continue to drive its development in next-generation vaccines and immunotherapies.

References

- 1. Surfactant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. justagriculture.in [justagriculture.in]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 14. Inflammasome-activating nanoparticles as modular systems for optimizing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 17. Toll-like receptor family and signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

Unveiling the Thermal Behavior of DODAB Vesicles: A Technical Guide to Phase Transition Temperatures

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of delivery vectors is paramount. Dioctadecyldimethylammonium bromide (DODAB) vesicles, a class of cationic liposomes, are widely investigated for their potential in gene and drug delivery. A critical parameter governing their stability, fluidity, and interaction with biological systems is the phase transition temperature (T_m), which marks the shift from a rigid gel state to a more fluid liquid-crystalline state. This guide provides an in-depth analysis of the factors influencing the T_m of DODAB vesicles, detailed experimental protocols for its determination, and a summary of reported values.

The gel-to-liquid crystalline phase transition of DODAB vesicles is not a fixed value but is highly sensitive to a range of factors. These include the method of vesicle preparation, the presence of other lipids or molecules within the bilayer, and the thermal history of the sample. The primary technique for elucidating these thermal events is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions.

Factors Influencing the Phase Transition Temperature of DODAB Vesicles

The main phase transition temperature (T_m) of DODAB vesicles typically falls in the range of 43-45°C. However, several factors can significantly alter this value:

-

Preparation Method: The technique used to prepare the vesicles has a profound impact on their size, lamellarity, and, consequently, their thermal behavior.

-

Non-sonicated vesicles often exhibit a single endothermic peak corresponding to the main phase transition.[1]

-

Sonication tends to broaden the transition peak and can shift the T_m upwards, suggesting the formation of vesicles with different structural characteristics.[1][2] The duration of sonication also plays a role, with increased sonication time leading to a decrease in T_m and transition enthalpy.[2][3]

-

Extrusion , a method to produce vesicles with a more uniform size distribution, generally broadens the transition peak and shifts the T_m to lower temperatures.[1]

-

-

Vesicle Composition: The incorporation of other lipids or molecules into the DODAB bilayer can modulate its phase transition behavior.

-

Dipalmitoylphosphatidylcholine (DPPC): When mixed with DPPC, the T_m of the composite vesicles shows a nonmonotonic behavior with increasing DODAB concentration, reaching a maximum at 50% DODAB.[4][5]

-

Lysophosphatidylcholines (LPCs): The addition of LPCs affects the T_m differently depending on their acyl chain saturation. Saturated LPC18:0 increases the transition enthalpy without altering the T_m, while unsaturated LPC18:1 decreases the T_m and the cooperativity of the transition.[6]

-

-

Counterion: The nature of the counterion associated with the DODAB molecule can influence the T_m. For instance, DODAC (dioctadecyldimethylammonium chloride) consistently shows a higher T_m than DODAB.[1]

-

Thermal History: The thermal history of the sample can lead to the appearance of other thermal events. For example, DODAB vesicle dispersions equilibrated at low temperatures (below 15°C) can exhibit an additional endothermic transition around 36°C upon heating, which is reversible upon cooling with a significant hysteresis.[7]

Quantitative Data on DODAB Vesicle Phase Transitions

The following table summarizes the reported phase transition temperatures (T_m) and other thermal events for DODAB vesicles under various conditions.

| Vesicle Composition | Preparation Method | Other Conditions | Main Transition Temperature (T_m) (°C) | Other Thermal Events (°C) | Reference |

| Pure DODAB | Non-sonicated | - | ~43 | - | [2] |

| Pure DODAB | Non-sonicated | Equilibrated below 15°C | 44 | 36 (endothermic), ~13 (exothermic on cooling) | [7] |

| Pure DODAB | Sonication | - | ≥ T_m (non-sonicated) | Broadened peak | [1] |

| Pure DODAB | Extrusion | - | < T_m (non-sonicated) | Broadened peak | [1] |

| DODAB/DPPC (50%) | Vortexing lipid film | - | Maximum T_m | - | [4][5] |

| DODAB + LPC18:0 | Hydrating lipid films | - | Unaltered | Increased transition enthalpy | [6] |

| DODAB + LPC18:1 | Hydrating lipid films | - | Decreased | Decreased cooperativity | [6] |

| Pure DODAB | - | 5mM in water | 42.7 | 32.1 (sub-transition) | [8] |

Experimental Protocols

Preparation of DODAB Vesicles

A common method for preparing DODAB vesicles is the lipid film hydration technique, followed by sonication or extrusion to control vesicle size.

Materials:

-

Dioctadecyldimethylammonium bromide (DODAB) powder

-

Chloroform (B151607) or other suitable organic solvent

-

Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)[9]

-

Round-bottom flask

-

Rotary evaporator or nitrogen stream

-

Water bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation: Dissolve the desired amount of DODAB in chloroform in a round-bottom flask.[9] Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Hydration: Add the aqueous buffer to the flask. To facilitate hydration, the buffer should be heated to a temperature above the T_m of DODAB (e.g., 60-70°C).[6][9][10]

-

Vesicle Formation: Agitate the suspension by vortexing or manual shaking until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[6][10]

-

Sizing (Optional):

-

Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. The duration and power of sonication should be optimized for the desired vesicle size.[1][3]

-

Extrusion: To obtain large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension repeatedly (e.g., 11-31 times) through polycarbonate membranes with a specific pore size using an extruder.[9] The extrusion process should also be carried out at a temperature above the T_m.[9]

-

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for characterizing the thermotropic behavior of lipid vesicles.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., Microcal VP-DSC)[6]

Procedure:

-

Sample Preparation: Place a precise amount of the DODAB vesicle dispersion into the sample cell of the calorimeter. The reference cell is typically filled with the same buffer used for vesicle preparation.

-

Thermal Scans: Heat the sample and reference cells at a constant rate (e.g., 1°C/min or 20°C/h).[6] The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The output is a thermogram, which plots heat flow versus temperature. The phase transition is observed as an endothermic peak. The temperature at the peak maximum is taken as the T_m. Other thermodynamic parameters, such as the enthalpy of the transition (ΔH), can be calculated from the area under the peak.[6] It is common to perform multiple heating and cooling scans to check for reversibility and hysteresis.

Logical Workflow for Characterizing DODAB Vesicle Phase Transition

The following diagram illustrates the typical workflow for preparing DODAB vesicles and characterizing their phase transition temperature.

Caption: Experimental workflow for DODAB vesicle preparation and phase transition analysis.

References

- 1. Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. setaramsolutions.com [setaramsolutions.com]

- 4. Characterization of DODAB/DPPC vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchers.uss.cl [researchers.uss.cl]

- 6. fig.if.usp.br [fig.if.usp.br]

- 7. Thermal transitions of DODAB vesicular dispersions | Lunds universitet [lu.se]

- 8. researchgate.net [researchgate.net]

- 9. DODAB-ODN lipoplex structure is highly dependent on ODN concentration: A multitechnique experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Dimethyldioctadecylammonium Bromide (DODAB) in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – December 5, 2025 – Researchers, scientists, and drug development professionals now have a comprehensive technical resource detailing the solubility of dimethyldioctadecylammonium (B77308) bromide (DODAB) in a range of organic solvents. This in-depth guide provides critical data, detailed experimental protocols, and visual workflows to support the effective use of this cationic lipid in various research and development applications, particularly in the formulation of lipid-based delivery systems.

Dimethyldioctadecylammonium bromide, a well-established cationic lipid, is a cornerstone in the development of liposomes and other nanoparticles for gene delivery and vaccine formulation.[1] Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium (B1175870) head and two long hydrophobic octadecyl chains, dictates its solubility and self-assembly properties, which are fundamental to its function as a delivery vehicle. Understanding its solubility in organic solvents is paramount for the controlled preparation of these advanced drug delivery systems.

Quantitative Solubility of this compound

The solubility of DODAB varies significantly with the polarity of the solvent. The following table summarizes the available quantitative and qualitative solubility data for DODAB in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature and the presence of impurities.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 2[1], 16[2] | Not Specified | Requires sonication for dissolution.[1] |

| Ethanol (B145695) | 33[2], 100[3] | Not Specified, With Heat[3] | Heating significantly increases solubility.[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5[2] | Not Specified | |

| Water | < 0.1[1] | Not Specified | Insoluble. |

| Acetonitrile | Soluble | Not Specified | Qualitative data. |

| Methanol | Soluble | Not Specified | Qualitative data. |

| Acetone | Soluble | Not Specified | Qualitative data. |

| Ethyl Acetate | Soluble, Slightly (with heat)[4] | Not Specified | Qualitative data. Heating improves solubility. |

| Chloroform | Slightly Soluble[4] | Not Specified | Qualitative data. |

| Hexanes | Slightly Soluble (with heat)[4] | Not Specified | Qualitative data. Heating improves solubility. |

Experimental Protocol: Determination of DODAB Solubility in Organic Solvents by the Gravimetric Method

This protocol outlines a standardized gravimetric method for determining the solubility of DODAB in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.[5][6]

Materials:

-

This compound (DODAB) powder

-

Organic solvent of interest (e.g., ethanol, chloroform, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of DODAB powder to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution.

-

Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of DODAB, or use a vacuum desiccator, until all the solvent has evaporated.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried DODAB residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved DODAB by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved DODAB from the total mass of the filtered saturated solution.

-

Express the solubility in mg/mL by dividing the mass of the dissolved DODAB (in mg) by the volume of the solvent (in mL, calculated from its mass and density at the experimental temperature).

-

Visualization of Experimental Workflow: Preparation of DODAB Liposomes via Ethanol Injection

The ethanol injection method is a widely used technique for the preparation of unilamellar vesicles (liposomes).[7][8] This process leverages the solubility of DODAB in ethanol and its insolubility in aqueous solutions to induce self-assembly into a liposomal structure. The following diagram illustrates the key steps in this experimental workflow.

Caption: Workflow for DODAB liposome preparation by the ethanol injection method.

This technical guide serves as a foundational resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and to implement standardized methodologies for the preparation and characterization of DODAB-based formulations. The provided data and protocols are intended to facilitate the development of novel and effective drug delivery systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3700-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Procedure for Preparation of Cationic Lipid/Oligomer Complex - Avanti Research™ [sigmaaldrich.com]

An In-depth Technical Guide to the Interaction of DDAB with Nucleic Acids for Researchers and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a synthetic cationic lipid that has garnered significant attention in the field of drug delivery, particularly for the non-viral delivery of nucleic acids. Its amphiphilic structure, comprising a positively charged quaternary ammonium (B1175870) headgroup and two long hydrophobic alkyl chains, enables it to self-assemble into liposomes and interact electrostatically with negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction leads to the formation of nano-sized complexes known as lipoplexes, which can effectively traverse cell membranes and deliver their genetic cargo into the cytoplasm. This technical guide provides a comprehensive overview of the core principles governing the interaction of DDAB with nucleic acids, detailing the thermodynamics of binding, physicochemical characteristics of the resulting lipoplexes, and the cellular mechanisms of uptake and endosomal escape. The guide also includes detailed experimental protocols for the preparation, characterization, and application of DDAB-based nucleic acid delivery systems.

Core Principles of DDAB-Nucleic Acid Interaction

The primary driving force for the interaction between DDAB and nucleic acids is the electrostatic attraction between the positively charged quaternary ammonium headgroup of DDAB and the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction is spontaneous and leads to the condensation of the nucleic acid into a more compact structure, which is then encapsulated by or associated with the DDAB liposomes to form lipoplexes.

Thermodynamics of Interaction

Isothermal titration calorimetry (ITC) has been employed to study the thermodynamics of DDAB-DNA binding. These studies reveal that the binding of DDAB to plasmid DNA is an endothermic process, indicating that it is not driven by favorable enthalpic changes. Instead, the interaction is primarily entropy-driven[1]. This large positive entropy change is attributed to the release of counter-ions (both from the cationic lipid and the DNA) and water molecules upon the neutralization of charges, leading to a net increase in the overall disorder of the system.

The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can significantly alter the thermodynamics of interaction. For instance, DDAB:DOPE liposomes exhibit a negative enthalpy of binding to plasmid DNA, suggesting a more favorable enthalpic contribution to the interaction, which may be due to changes in the protonation state of DOPE upon complexation[1].

Physicochemical Characterization of DDAB-Nucleic Acid Lipoplexes

The physicochemical properties of DDAB-nucleic acid lipoplexes, such as particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their stability, cellular uptake, and transfection efficiency. These properties are highly dependent on the formulation parameters, including the DDAB to helper lipid ratio and the charge ratio of cationic lipid to nucleic acid.

Data Presentation: Quantitative Analysis of Lipoplex Properties

The following tables summarize quantitative data on the particle size and zeta potential of DDAB-based liposomes and their corresponding nucleic acid lipoplexes from various studies.

| Formulation | Charge Ratio (+/-) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DDAB/DOPE Liposomes | N/A | 135.8 ± 2.4 | 0.22 ± 0.02 | +50.3 ± 1.5 | Adapted from a study on siRNA lipoplexes. |

| DDAB/DOPE siRNA Lipoplexes | 4:1 | 165.3 ± 5.1 | 0.25 ± 0.03 | +35.8 ± 2.1 | Adapted from a study on siRNA lipoplexes. |

| DDAB/Cholesterol Liposomes | N/A | 195 ± 65 | Not Reported | Not Reported | A study on stabilizing cationic liposome-plasmid DNA complexes. |

| DDAB/Cholesterol pDNA Lipoplexes | 8 nmol DDAB/µg DNA | Not Reported | Not Reported | Not Reported | A study on stabilizing cationic liposome-plasmid DNA complexes. |

| DDAB/Witepsol W35 Cationic Lipid Nanoparticles | N/A | 68.80 | Not Reported | Not Reported | From a study on lipoplex mediated fibroblast growth factor-2 encoding plasmid DNA delivery. |

| DDAB/Witepsol W35 pFGF-2 Lipoplexes | 80:1 (w/w) | 88.53 | 0.185 | +27.8 | From a study on lipoplex mediated fibroblast growth factor-2 encoding plasmid DNA delivery[2]. |

| DDAB/DOPE Liposomes | N/A | ~150 | Not Reported | ~+60 | A study on the effects of serum on lipoplex structure and function[3]. |

| DDAB/DOPE pDNA Lipoplexes (in DMEM) | 4:1 (w/w) | ~400 | Not Reported | ~+30 | A study on the effects of serum on lipoplex structure and function[3]. |

| DDAB/DOPE pDNA Lipoplexes (in DMEM + Serum) | 4:1 (w/w) | ~1000 | Not Reported | ~-10 | A study on the effects of serum on lipoplex structure and function[3]. |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preparation and characterization of DDAB-nucleic acid lipoplexes.

Protocol 1: Preparation of DDAB-based Cationic Liposomes by Thin-Film Hydration

Materials:

-

This compound (DDAB)

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve DDAB and the chosen helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. The final lipid concentration is typically in the range of 1-5 mM.

-

To produce small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension using a bath or probe sonicator.

-

For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

-

Store the prepared liposomes at 4°C.

Protocol 2: Formation of DDAB-Nucleic Acid Lipoplexes

Materials:

-

Prepared DDAB-based cationic liposomes

-

Nucleic acid stock solution (e.g., plasmid DNA at 1 mg/mL in TE buffer)

-

Serum-free cell culture medium (e.g., Opti-MEM) or a suitable buffer

Procedure:

-

Determine the desired charge ratio (+/-) for the lipoplexes. The charge ratio is the molar ratio of the positive charges from the cationic lipid to the negative charges from the phosphate groups of the nucleic acid.

-

In separate sterile tubes, dilute the required amount of DDAB liposomes and nucleic acid in the chosen serum-free medium or buffer.

-

Add the diluted nucleic acid solution to the diluted liposome solution dropwise while gently vortexing or pipetting up and down.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

The freshly prepared lipoplexes are now ready for characterization or transfection experiments.

Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Materials:

-

DDAB-nucleic acid lipoplex suspension

-

DLS and zeta potential analyzer (e.g., Malvern Zetasizer)

-

Appropriate cuvettes for size and zeta potential measurements

Procedure:

-

Dilute a small aliquot of the lipoplex suspension in a suitable buffer (e.g., 10 mM NaCl) to a concentration appropriate for the instrument.

-

For particle size measurement, transfer the diluted sample to a DLS cuvette and place it in the instrument.

-

Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index) and acquire the data. The results will provide the average particle size (Z-average) and the polydispersity index (PDI).

-

For zeta potential measurement, transfer the diluted sample to a zeta potential cuvette.

-

Place the cuvette in the instrument and apply an electric field. The instrument will measure the electrophoretic mobility of the particles and calculate the zeta potential.

Protocol 4: Gel Retardation Assay to Assess Nucleic Acid Binding

Materials:

-

DDAB-nucleic acid lipoplexes prepared at various charge ratios

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

6X DNA loading dye

-

Nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel imaging system

Procedure:

-

Prepare a 1% (w/v) agarose gel in TAE or TBE buffer.

-

Mix the prepared lipoplex samples with 6X DNA loading dye.

-

Load the samples into the wells of the agarose gel. Include a lane with naked nucleic acid as a control.

-

Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated a sufficient distance.

-

Stain the gel with a nucleic acid stain and visualize the DNA bands using a UV transilluminator.

-

The retardation of nucleic acid migration in the gel, indicated by the absence of a band at the position of the naked nucleic acid, confirms the formation of lipoplexes. The charge ratio at which the nucleic acid band completely disappears from the well is considered the point of complete complexation.

Mandatory Visualizations

DDAB-Nucleic Acid Interaction and Delivery Workflow

Caption: Overall workflow of DDAB-mediated nucleic acid delivery.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of DDAB lipoplexes.

Conclusion

DDAB remains a cornerstone cationic lipid for non-viral nucleic acid delivery due to its straightforward synthesis, robust complexation with genetic material, and proven transfection capabilities. The interaction is fundamentally an entropy-driven electrostatic process, resulting in the formation of lipoplexes with physicochemical properties that can be tailored by adjusting formulation parameters. The successful delivery of nucleic acids to the cytoplasm hinges on the efficient endocytosis of these lipoplexes and their subsequent escape from the endosomal pathway, a process facilitated by the interaction of the cationic lipids with the endosomal membrane. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling a more rational design and optimization of DDAB-based systems for gene therapy and other nucleic acid-based therapeutic applications. Further research into the nuanced interactions of DDAB lipoplexes with cellular components will continue to refine their efficacy and safety profiles for clinical translation.

References

- 1. Isothermal titration calorimetric analysis of the interaction between cationic lipids and plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the potential therapeutic effect of cationic lipoplex mediated fibroblast growth factor-2 encoding plasmid DNA delivery on wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The analysis of serum effects on structure, size and toxicity of DDAB-DOPE and DC-Chol-DOPE lipoplexes contributes to explain their different transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermotropic Phase Behavior of DODAB Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of dioctadecyldimethylammonium bromide (DODAB) membranes. DODAB is a synthetic cationic lipid that self-assembles into bilayer structures in aqueous solutions, making it a valuable model system for studying biological membranes and a key component in various drug delivery applications. Understanding its phase transitions is critical for optimizing the formulation and performance of DODAB-based systems.

Core Concepts: Phases and Transitions

DODAB membranes exhibit a rich polymorphism, transitioning between several distinct phases as a function of temperature. These phases are characterized by differences in the ordering and packing of the lipid hydrocarbon chains. The primary phases observed are:

-

Coagel Phase: A highly ordered, crystalline-like state with minimal hydration between the bilayers.

-

Subgel (SG) Phase: A more hydrated and slightly less ordered state compared to the coagel phase.

-

Gel Phase (Lβ'): A phase where the hydrocarbon chains are mostly in the all-trans configuration but are tilted with respect to the bilayer normal. This phase is more hydrated than the coagel and subgel phases.

-

Liquid Crystalline (LC) Phase (Lα): A disordered, fluid phase where the hydrocarbon chains have significant conformational freedom (gauche defects). This phase is the most hydrated and resembles the fluid state of biological membranes.[1]

The transitions between these phases are thermally driven and can be characterized by specific transition temperatures and enthalpy changes. The main transition, or chain melting, from an ordered phase (gel, subgel, or coagel) to the fluid liquid crystalline phase is a key event.[1]

Quantitative Analysis of Phase Transitions

The thermotropic phase behavior of DODAB is concentration-dependent, influencing the type of structures formed, primarily unilamellar vesicles (ULVs) at low concentrations and multilamellar structures (MLSs) at higher concentrations.[2][3][4][5] These structural differences impact the transition temperatures and enthalpies.

Thermotropic Parameters of DODAB Dispersions

The following table summarizes the key transition temperatures and enthalpy changes for DODAB dispersions at different concentrations, as determined by Differential Scanning Calorimetry (DSC).

| DODAB Concentration | Structure | Heating Transitions (°C) | Cooling Transitions (°C) | Transition Enthalpy (ΔH) |

| < 1 mM | Unilamellar Vesicles (ULVs) | Ts ≈ 36, Tm ≈ 45 | T's ≈ 14, T'm ≈ 40 | ΔH smaller for DODAB-rich dispersions due to stronger Br- affinity[6] |

| 1 - 65 mM | Co-existence of ULVs and MLSs | Ts ≈ 36, Tm ≈ 45, Tp ≈ 53 | T's ≈ 15, T'm = T'p ≈ 40 | - |

| > 65 mM | Multilamellar Structures (MLSs) | Tp ≈ 53 | T'p ≈ 40 | - |

| 70 mM | Bilayers | Coagel to Fluid: 327 K (54°C) | Fluid to Gel: 311 K (38°C), Gel to Coagel: 284–292 K (11-19°C) | - |

-

Ts : Subgel to gel transition temperature.

-

Tm : Main transition (gel to liquid crystalline) temperature for ULVs.

-

Tp : Main transition (gel to liquid crystalline) temperature for MLSs.

-

T' : Denotes a transition observed upon cooling.

Note: Transition temperatures and enthalpies can be influenced by the experimental conditions, such as scan rate and sample history.[7]

Experimental Protocols

The characterization of DODAB membrane phase behavior relies on several key biophysical techniques.

Preparation of DODAB Dispersions

A common method for preparing DODAB dispersions is the heating method.[2][3]

Protocol:

-

Weigh the desired amount of DODAB powder.

-

Add the appropriate volume of water or buffer to achieve the target concentration.

-

Heat the mixture to a temperature above the main transition temperature (typically 55–65°C).[2][3]

-

Gently stir the mixture until a homogeneous dispersion is obtained.

-

Cool the dispersion to room temperature and allow it to equilibrate for a specific time before analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the transition temperatures and enthalpies of DODAB membranes.

Protocol:

-

Accurately weigh a small amount of the DODAB dispersion into a DSC pan.

-

Seal the pan hermetically. An empty pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at the starting temperature (e.g., 1°C).

-

Heat the sample at a constant scan rate (e.g., 1°C/min) to a final temperature (e.g., 70°C).

-

Record the heat flow as a function of temperature to obtain the heating thermogram.

-

Cool the sample at the same scan rate back to the starting temperature to obtain the cooling thermogram.

-

Analyze the thermograms to determine the peak transition temperatures (Ts, Tm, Tp) and integrate the peak areas to calculate the transition enthalpies (ΔH).

X-Ray Scattering (SAXS and WAXS)

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide structural information about the lamellar organization and hydrocarbon chain packing.

Protocol:

-

Load the DODAB dispersion into a temperature-controlled sample holder with X-ray transparent windows.

-

Equilibrate the sample at the desired temperature.

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle.

-

SAXS data provides information on the lamellar repeat distance (d-spacing) from the position of Bragg peaks.

-

WAXS data gives information about the packing of the hydrocarbon chains (e.g., sharp peaks for ordered phases, broad peak for the fluid phase).

-

Repeat measurements at different temperatures to monitor structural changes during phase transitions.

Visualizing DODAB Phase Behavior and Experimental Workflow

The following diagrams illustrate the key processes and relationships in the study of DODAB thermotropic phase behavior.

Caption: Thermotropic phase transitions of DODAB membranes upon heating and cooling.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Influence of Additives

The phase behavior of DODAB membranes can be modulated by the inclusion of other molecules, such as cholesterol.

-